![molecular formula C11H11N3O2 B1482831 3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098036-48-5](/img/structure/B1482831.png)
3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, or 3-Et-6-Py-1,2,3,4-THP-2,4-dione, is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a versatile molecule that has been studied for its potential applications in the fields of synthesis and drug discovery. This article will provide an overview of the synthesis method and scientific research applications of 3-Et-6-Py-1,2,3,4-THP-2,4-dione, as well as its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Anticancer Activity
This compound may exhibit potential as an anticancer agent. Derivatives of similar structures have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth . The presence of the pyridinyl group could interact with specific receptors or enzymes in cancer cells, leading to cytotoxic effects.
Enzyme Inhibition
The compound’s structure suggests it could act as an enzyme inhibitor. It might inhibit enzymes like carbonic anhydrase or cholinesterase, which are targets for treating conditions like glaucoma or Alzheimer’s disease, respectively . The precise interactions with enzyme active sites could be studied further for drug development.
properties
IUPAC Name |
3-ethyl-6-pyridin-4-yl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-10(15)7-9(13-11(14)16)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUAITRKQLHJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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